molecular formula C4H7N3O2 B13696806 3-Amino-1-methylimidazolidine-2,4-dione

3-Amino-1-methylimidazolidine-2,4-dione

Cat. No.: B13696806
M. Wt: 129.12 g/mol
InChI Key: OVZGKCAMDOQKMB-UHFFFAOYSA-N
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Description

3-Amino-1-methylimidazolidine-2,4-dione is a chemical compound based on the imidazolidine-2,4-dione core structure, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . This scaffold is found in compounds exhibiting a range of biological activities, such as anticonvulsant, antiarrhythmic, and anti-diabetic properties . The specific substitutions on the core structure, particularly the 3-amino and 1-methyl groups in this molecule, make it a versatile intermediate for synthetic organic chemistry. Researchers can utilize this compound as a key building block for developing novel derivatives, such as hydantoin and thiohydantoin analogues, which are of significant interest in the search for new bioactive molecules . While the specific mechanism of action for 3-Amino-1-methylimidazolidine-2,4-dione is not defined in the current literature, its structure suggests potential for further functionalization and exploration in various biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

3-amino-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C4H7N3O2/c1-6-2-3(8)7(5)4(6)9/h2,5H2,1H3

InChI Key

OVZGKCAMDOQKMB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Amino Hydantoin Intermediate

One of the most straightforward and documented methods for synthesizing 3-Amino-1-methylimidazolidine-2,4-dione is a two-step procedure involving:

  • Step 1: Preparation of 5-amino-3-methylimidazolidine-2,4-dione (the target compound) by cyclization of appropriate amino acid derivatives or precursors.
  • Step 2: Functionalization of the amino group or further derivatization (e.g., reaction with cyanuric chloride to form triazine derivatives).

This method was described in detail by researchers in 2010, where the synthesis of 5-amino-3-methylimidazolidine-2,4-dione was achieved efficiently, followed by its use in further reactions to create analogues of natural alkaloids (naamidine A and G).

Key reaction conditions:

  • The amino hydantoin is typically prepared by cyclization of amino acid derivatives under mild conditions.
  • The reaction proceeds with good yields (~70-80%).
  • The product is isolated as white crystalline solids, often purified by recrystallization from ethanol/water mixtures.
  • Characterization includes IR, ^1H-NMR, and ^13C-NMR confirming the presence of NH, CH3, and carbonyl groups.

Bucherer–Bergs Reaction

The Bucherer–Bergs reaction is a classical multicomponent synthesis used to prepare hydantoins, including imidazolidine-2,4-dione derivatives. It involves the reaction of aldehydes or ketones with ammonium carbonate and potassium cyanide, leading to the formation of hydantoin rings through intermediate α-amino nitriles.

For 3-Amino-1-methylimidazolidine-2,4-dione , the Bucherer–Bergs reaction can be adapted by selecting appropriate aldehydes and amines to introduce the methyl and amino substituents at the desired positions on the imidazolidine ring.

Highlights:

  • The reaction is performed in aqueous media at room temperature or mild heating.
  • The mechanism involves imine formation, cyclization, and hydrolysis steps.
  • The stereochemical outcome favors thermodynamically stable isomers with the carbonyl group in less hindered positions.
  • This method is versatile and can be used to prepare various substituted hydantoins.

Reaction of Amino Acids with Phenyl Isocyanate and Hydrolysis

Another approach involves the reaction of amino acids with phenyl isocyanate, followed by acid hydrolysis to yield imidazolidine-2,4-dione derivatives. Although this method is more commonly used for preparing aryl-substituted hydantoins, it provides a useful synthetic route for related compounds and can be adapted for methyl-substituted derivatives by selecting suitable amino acid precursors.

General procedure:

  • Amino acid is reacted with phenyl isocyanate under stirring.
  • The intermediate is subjected to acid hydrolysis (e.g., reflux with HCl).
  • The product precipitates as white crystals, isolated by filtration.
  • Yields range from 70-80%, with characterization confirming the imidazolidine-2,4-dione structure.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Two-step synthesis via amino hydantoin intermediate Amino acid derivatives, methylating agents Mild heating, recrystallization 70-80 Simple, high purity, used for further derivatization
Bucherer–Bergs multicomponent synthesis Aldehydes/ketones, ammonium carbonate, KCN Aqueous, room temp to mild heat Variable Versatile, stereoselective, classical method
Amino acid + phenyl isocyanate + acid hydrolysis Amino acids, phenyl isocyanate, HCl Stirring, reflux with acid 70-80 Suitable for aryl derivatives, adaptable for methyl

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino group at the 3-position can participate in substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Amino-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues of Imidazolidine-2,4-dione

Key Derivatives and Substituent Effects
Imidazolidine-2,4-dione derivatives are often modified at positions 3 and 5 to modulate biological activity. For example:

  • 3,5-Di-substituted derivatives (IM-1 to IM-8): These compounds, such as 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7), exhibit substituents like aryl groups (phenyl, methylphenyl) at position 5 and phenyl at position 3. These modifications influence pharmacological properties, with IM-7 showing acute cardiovascular effects in rats and IM-3 demonstrating CNS-related antinociceptive activity .
  • 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: A structurally close analog (CAS 71202-91-0) features methyl and phenyl groups at position 5. Its safety data sheet highlights 100% purity but lacks pharmacological data, suggesting divergent applications compared to the target compound .

Table 1: Comparison of Imidazolidine-2,4-dione Derivatives

Compound Substituents (Position) Synthesis Method Pharmacological Activity Reference
Target Compound 3-Amino, 1-Methyl Not specified Unknown -
IM-7 3-Phenyl, 5-(4-isopropyl) Strecker + acid hydrolysis Cardiovascular effects in rats
IM-3 3-Phenyl, 5-(4-ethylphenyl) Strecker + acid hydrolysis CNS antinociception
CAS 71202-91-0 3-Amino, 5-Methyl, 5-Phenyl Not specified Safety data available

Synthesis and Structural Similarity The target compound’s synthesis may parallel methods used for IM-1 to IM-8, where aryl substituents are introduced via Strecker synthesis followed by reactions with isocyanates or isothiocyanates . However, the amino group at position 3 in the target compound may require specialized reagents or protection strategies to avoid side reactions.

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., Rosiglitazone, Pioglitazone) replace the imidazolidine ring’s nitrogen with sulfur. This structural shift confers antidiabetic activity via PPAR-γ agonism but introduces toxicity risks (e.g., cardiovascular toxicity, bladder cancer).

Table 2: Imidazolidine vs. Thiazolidine Diones

Feature Imidazolidine-2,4-dione Thiazolidine-2,4-dione
Core Structure Two nitrogens in the ring One sulfur, one nitrogen
Pharmacological Role Cardiovascular/CNS modulation Antidiabetic (PPAR-γ agonism)
Toxicity Profile Limited data High (e.g., Rosiglitazone)
Structural Flexibility High (substituents at 3,5) Moderate (C-5 modifications)

Pyrrolo-pyrazine-1,4-diones

Pyrrolo-pyrazine-diones (e.g., PPDH and PPDHMP) feature fused pyrrole and pyrazine rings. These compounds, isolated from Burkholderia and Streptomyces, exhibit antibacterial and antitumor activities. Unlike imidazolidine-diones, their larger fused-ring systems enhance interactions with microbial targets, making them potent antibiotic leads .

Pyrimidine and Imidazolidine Hybrids

Compounds like 61a (IC₅₀ = 3.13 μM) integrate imidazolidine-dione moieties with pyrimidine rings, enhancing antitumor activity. Synthesis involves cyclization with 3-(dimethylamino)pentane-2,4-dione, a method distinct from Strecker-based approaches used for imidazolidine derivatives .

Key Research Findings and Trends

  • Substituent Impact: Aryl groups at position 5 (e.g., 4-isopropylphenyl in IM-7) enhance cardiovascular activity, while amino groups at position 3 (as in the target compound) may influence solubility and target binding .
  • Toxicity vs. Efficacy : Thiazolidine-diones highlight the trade-off between efficacy and safety, whereas newer imidazolidine derivatives show promise for reduced toxicity .
  • Structural Similarity in Drug Design: Compounds with >0.7 similarity to imidazolidine-dione scaffolds (e.g., 3-(4-phenoxybutyl)imidazolidine-2,4-dione) are prioritized for LXRβ-selective agonism, emphasizing the role of substituent bulk in receptor selectivity .

Biological Activity

3-Amino-1-methylimidazolidine-2,4-dione, commonly referred to as AMID, is a heterocyclic organic compound with significant biological activity. This compound belongs to the imidazolidine family and is characterized by its unique molecular structure, which includes an amino group and a methyl group. Its molecular formula is C4H7N3O2C_4H_7N_3O_2 and it has a molecular weight of approximately 129.12 g/mol.

The structure of AMID consists of a five-membered ring containing two carbonyl groups, which contributes to its reactivity and potential biological activities. The presence of both an amino group at the third position and a methyl group at the first position enhances its pharmacological properties compared to other similar compounds.

PropertyDetails
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
IUPAC Name3-amino-1-methylimidazolidine-2,4-dione
InChI KeyOVZGKCAMDOQKMB-UHFFFAOYSA-N
Canonical SMILESCN1CC(=O)N(C1=O)N

Biological Activities

Antimicrobial Properties
Research indicates that AMID exhibits potential antimicrobial activity. Preliminary studies suggest that it may inhibit enzymes critical for microbial growth, making it a candidate for further investigation in drug development aimed at treating infections. The compound has shown effectiveness against various bacterial strains in vitro, indicating its potential as an antimicrobial agent.

Antiviral Properties
In addition to its antibacterial effects, AMID has been studied for its antiviral properties. It may act by interfering with viral replication processes or by inhibiting viral enzymes necessary for infection.

Mechanism of Action
The mechanism of action for AMID involves its interaction with specific molecular targets, where it can function as either an inhibitor or activator of certain enzymes based on its structural modifications. This dual capability is crucial for understanding its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted to evaluate the antimicrobial efficacy of AMID involved testing against several gram-positive and gram-negative bacteria. The results indicated that AMID significantly reduced bacterial growth in cultures, suggesting its potential application in developing new antibiotics.
  • Antiviral Activity Investigation
    Another research effort focused on assessing the antiviral activity of AMID against common viral pathogens. The findings demonstrated that AMID could inhibit viral replication in cell cultures, warranting further exploration into its use as an antiviral therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Amino-1-methylimidazolidine-2,4-dione, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Imidazolidine-2,4-dioneParent compoundLacks amino and methyl groups
5,5-DimethylhydantoinDerivativeContains two methyl groups at the 5-position
PhenytoinAnticonvulsantContains phenyl groups substituted at the 5-position
HydantoinHeterocyclic compoundBasic structure without additional substituents

AMID stands out due to its combination of both an amino group and a methyl group, enhancing its reactivity and biological activity compared to other compounds in this class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-1-methylimidazolidine-2,4-dione?

  • Methodological Answer : The synthesis typically involves cyclization reactions between glycine derivatives and urea under acidic or basic conditions. For example, analogous imidazolidine-dione cores are formed by reacting substituted glyoxylates with urea in the presence of sodium hydroxide at elevated temperatures (60–80°C) . Purification steps, such as recrystallization from ethanol or methanol, ensure high-purity yields. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

Q. How is the structural integrity of 3-Amino-1-methylimidazolidine-2,4-dione validated post-synthesis?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic peaks for the imidazolidine ring (e.g., carbonyl carbons at ~170–180 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths, angles, and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What functional groups in 3-Amino-1-methylimidazolidine-2,4-dione enable reactivity?

  • Methodological Answer : The compound’s reactivity arises from:

  • Amino group (-NH2_2) : Participates in nucleophilic substitution or Schiff base formation.
  • Carbonyl groups (C=O) : Act as electrophilic sites for reduction (e.g., LiAlH4_4) or condensation reactions.
  • Methyl substituent : Influences steric and electronic properties, as seen in analogous compounds where alkyl groups modulate reaction rates in substitution reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?

  • Methodological Answer : SHELX software (SHELXL/SHELXS) enables precise determination of hydrogen-bonding motifs via graph-set analysis . For imidazolidine-diones, intermolecular N–H···O interactions often form R22_2^2(8) motifs, stabilizing crystal packing. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from solvent effects or thermal motion, requiring iterative refinement .

Q. What experimental and computational strategies address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1H NMR shifts) are resolved by:

  • Dynamic NMR : Detects conformational exchange in solution (e.g., ring puckering).
  • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate tautomeric forms .
  • Variable-temperature crystallography : Identifies thermal-dependent structural changes .

Q. How does 3-Amino-1-methylimidazolidine-2,4-dione interact with biological macromolecules?

  • Methodological Answer : Interaction studies use:

  • Surface plasmon resonance (SPR) : Quantifies binding affinity to proteins (e.g., enzymes).
  • Molecular docking : Predicts binding modes using AutoDock/Vina, validated by mutagenesis (e.g., substituting amino acid residues in active sites) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • Forced degradation : Expose the compound to acidic/basic conditions (pH 1–13) and monitor decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition above 200°C).
  • Lyophilization : Stabilizes hygroscopic forms for long-term storage .

Methodological Tables

Table 1 : Key spectroscopic benchmarks for 3-Amino-1-methylimidazolidine-2,4-dione

TechniqueKey SignalsReference
1H^1H NMRδ 1.45 (s, 3H, CH3_3), δ 5.20 (s, 2H, NH2_2)
13C^{13}C NMRδ 170.5 (C=O), δ 55.8 (CH3_3), δ 158.2 (C-NH2_2)
IR3320 cm1^{-1} (N–H stretch), 1720 cm1^{-1} (C=O)

Table 2 : Common crystallization solvents and outcomes

SolventCrystal HabitSpace GroupResolution (Å)Reference
EthanolPrismaticP21_1/c0.84
AcetonitrilePlate-likeC2/c0.91

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